1-[4-(Aminomethyl)piperidin-1-yl]propan-2-ol 1-[4-(Aminomethyl)piperidin-1-yl]propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17726781
InChI: InChI=1S/C9H20N2O/c1-8(12)7-11-4-2-9(6-10)3-5-11/h8-9,12H,2-7,10H2,1H3
SMILES:
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol

1-[4-(Aminomethyl)piperidin-1-yl]propan-2-ol

CAS No.:

Cat. No.: VC17726781

Molecular Formula: C9H20N2O

Molecular Weight: 172.27 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(Aminomethyl)piperidin-1-yl]propan-2-ol -

Specification

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
IUPAC Name 1-[4-(aminomethyl)piperidin-1-yl]propan-2-ol
Standard InChI InChI=1S/C9H20N2O/c1-8(12)7-11-4-2-9(6-10)3-5-11/h8-9,12H,2-7,10H2,1H3
Standard InChI Key ABWZGADXFHTWEM-UHFFFAOYSA-N
Canonical SMILES CC(CN1CCC(CC1)CN)O

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s IUPAC name, 1-[4-(aminomethyl)piperidin-1-yl]propan-2-ol, delineates its structure: a six-membered piperidine ring with an aminomethyl (-CH₂NH₂) substituent at the 4-position and a propan-2-ol group (-CH(CH₃)OH) attached to the nitrogen atom . The piperidine ring adopts a chair conformation, minimizing steric strain, while the aminomethyl group extends axially or equatorially depending on the ring’s dynamic equilibrium.

Stereochemical Considerations

Although the compound lacks chiral centers in its base structure, the piperidine ring’s puckering and the propan-2-ol group’s orientation introduce conformational isomerism. Computational models suggest that the trans configuration between the aminomethyl and propan-2-ol substituents is energetically favored due to reduced steric hindrance .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (N-H bend) confirm the presence of hydroxyl and primary amine groups .

  • NMR: ¹H NMR signals at δ 1.2–1.5 ppm (piperidine CH₂), δ 2.6–3.0 ppm (N-CH₂), and δ 3.8–4.2 ppm (CH-OH) align with the proposed structure .

Synthesis and Preparation Methods

Optimization Challenges

  • Regioselectivity: Ensuring the propan-2-ol group attaches exclusively to the piperidine nitrogen requires careful control of reaction conditions.

  • Purification: The compound’s polarity necessitates chromatographic techniques or recrystallization from ethanol/water mixtures .

Physicochemical Properties

Key Parameters

PropertyValue/Description
Molecular FormulaC₉H₂₀N₂O
Molecular Weight172.27 g/mol
Hydrogen Bond Donors2 (OH, NH₂)
Hydrogen Bond Acceptors3 (O, N, N)
Predicted logP0.45 (Moderate hydrophilicity)
SolubilitySoluble in polar solvents (H₂O, ethanol)

The compound’s low logP value reflects its hydrophilic nature, driven by the hydroxyl and primary amine groups. Aqueous solubility is enhanced under acidic conditions due to protonation of the amine (pKa ≈ 9.5) .

Comparative Analysis with Structural Analogues

1-[4-(Aminomethyl)phenyl]-2-propanol (CAS 24975799)

PropertyTarget CompoundPhenyl Analogue
Core StructurePiperidineBenzene
logP0.451.82
Hydrogen Bond Donors22
ApplicationsDrug intermediatesPolymer additives

The phenyl analogue’s higher logP (1.82) underscores the piperidine ring’s role in enhancing hydrophilicity .

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